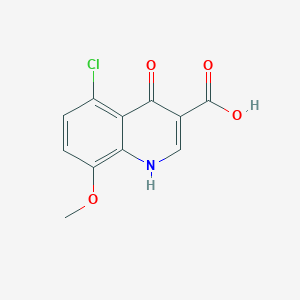
tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate (TBMO) is an organic compound that is widely used in scientific research. TBMO has been extensively studied for its biochemical and physiological effects and its applications in the fields of biochemistry, pharmacology, and biotechnology. TBMO is a versatile compound that has been used in a variety of experiments, such as those involving enzyme inhibition, protein-protein interactions, and drug delivery.
Applications De Recherche Scientifique
Tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate has a wide range of applications in scientific research and has been used in studies involving enzyme inhibition, protein-protein interactions, and drug delivery. tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses. tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate has also been used to study protein-protein interactions, as it has been shown to bind to certain proteins and disrupt their function. Additionally, tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate has been used in drug delivery studies, as it has been shown to be an effective carrier for certain drugs.
Mécanisme D'action
Tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate has a variety of biochemical and physiological effects, which are primarily due to its ability to bind to certain proteins and disrupt their function. tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate has been shown to bind to certain enzymes, such as acetylcholinesterase, and inhibit their activity. Additionally, tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate has been shown to bind to certain proteins, such as receptors, and disrupt their function.
Biochemical and Physiological Effects
tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate has a variety of biochemical and physiological effects, which are primarily due to its ability to bind to certain proteins and disrupt their function. tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses. tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate has also been shown to bind to certain proteins, such as receptors, and disrupt their function. Additionally, tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate has been shown to bind to certain drugs, such as antibiotics, and enhance their delivery and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate has several advantages for use in laboratory experiments. tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate is relatively simple to synthesize, and it is relatively non-toxic. Additionally, tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate is highly soluble in a variety of solvents, which makes it easy to use in experiments. However, there are some limitations to using tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate in laboratory experiments. tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate is not very stable in acidic or basic solutions, and it is also not very stable in the presence of light. Additionally, tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate is not very soluble in water, which can limit its use in certain experiments.
Orientations Futures
There are a variety of potential future directions for tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate research. tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate could be further studied for its potential as an enzyme inhibitor and its ability to disrupt protein-protein interactions. Additionally, tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate could be studied for its potential as a drug delivery agent and its ability to enhance the efficacy of certain drugs. tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate could also be studied for its potential as a therapeutic agent and its ability to modulate certain physiological processes. Finally, tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate could be studied for its potential as a diagnostic agent and its ability to detect certain biochemical processes.
Méthodes De Synthèse
Tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate can be synthesized using a variety of different methods. One of the most common methods is the reaction of tert-butyl bromoacetate with methylamine in aqueous ethanol. This reaction produces tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate in high yields and is relatively simple to perform. Other methods of synthesis include the reaction of tert-butyl bromoacetate with methylamine in anhydrous ethanol, the reaction of tert-butyl bromoacetate with methylamine in anhydrous dimethylformamide, and the reaction of tert-butyl bromoacetate with methylamine in anhydrous acetonitrile.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate involves the reaction of tert-butyl 4-bromo-3-hydroxybutanoate with methylamine to form tert-butyl 4-(methylamino)-3-hydroxybutanoate. This intermediate is then reacted with phosgene to form tert-butyl 4-(methylamino)-3-oxobutanoate, which is then cyclized with ethylene diamine to form tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate.", "Starting Materials": [ "tert-butyl 4-bromo-3-hydroxybutanoate", "methylamine", "phosgene", "ethylene diamine" ], "Reaction": [ "Step 1: Reaction of tert-butyl 4-bromo-3-hydroxybutanoate with methylamine in the presence of a base to form tert-butyl 4-(methylamino)-3-hydroxybutanoate.", "Step 2: Reaction of tert-butyl 4-(methylamino)-3-hydroxybutanoate with phosgene in the presence of a base to form tert-butyl 4-(methylamino)-3-oxobutanoate.", "Step 3: Cyclization of tert-butyl 4-(methylamino)-3-oxobutanoate with ethylene diamine in the presence of a base to form tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate." ] } | |
Numéro CAS |
1374243-36-3 |
Nom du produit |
tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate |
Formule moléculaire |
C11H22N2O3 |
Poids moléculaire |
230.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




